3-Chloro-2,2-dimethylbut-3-enoic acid

Overview

Description

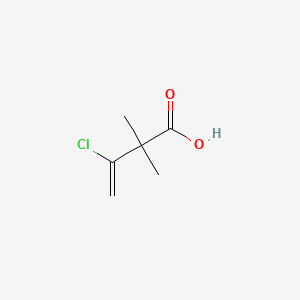

3-Chloro-2,2-dimethylbut-3-enoic acid is an organic compound with the molecular formula C₆H₉ClO₂ and a molecular weight of 148.59 g/mol . This compound is characterized by the presence of a chloro group and a double bond within its structure, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2,2-dimethylbut-3-enoic acid can be synthesized through various methods. One common approach involves the reaction of 2,2-dimethyl-3-butenoic acid with thionyl chloride (SOCl₂) to introduce the chloro group. The reaction is typically carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The starting materials are fed into the reactor, and the reaction conditions are carefully controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,2-dimethylbut-3-enoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

Addition Reactions: The double bond in the compound can participate in addition reactions with halogens or hydrogen halides.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Sodium hydroxide (NaOH) in aqueous solution.

Addition Reactions: Bromine (Br₂) or hydrogen bromide (HBr) in an inert solvent.

Oxidation Reactions: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Major Products Formed

Substitution Reactions: 3-Hydroxy-2,2-dimethylbut-3-enoic acid.

Addition Reactions: 3,4-Dibromo-2,2-dimethylbutanoic acid.

Oxidation Reactions: 3-Chloro-2,2-dimethylbutanoic acid.

Scientific Research Applications

3-Chloro-2,2-dimethylbut-3-enoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for active pharmaceutical ingredients.

Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3-Chloro-2,2-dimethylbut-3-enoic acid involves its interaction with various molecular targets. The chloro group and the double bond in the compound allow it to participate in nucleophilic substitution and addition reactions, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Similar Compounds

2,2-Dimethylbut-3-enoic acid: Similar structure but lacks the chloro group.

3-Chloro-2-methylbut-2-enoic acid: Similar structure but with a different position of the double bond and methyl group

Uniqueness

3-Chloro-2,2-dimethylbut-3-enoic acid is unique due to the presence of both a chloro group and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Biological Activity

3-Chloro-2,2-dimethylbut-3-enoic acid (CAS No. 56663-75-3) is an organic compound known for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the chemical properties, biological activities, and relevant research findings related to this compound.

The molecular formula of this compound is with a molecular weight of approximately 148.59 g/mol. Its structure features a double bond and a chlorine substituent, which are critical for its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉ClO₂ |

| Molecular Weight | 148.59 g/mol |

| CAS Number | 56663-75-3 |

| LogP | 1.85 |

| PSA | 37.30 |

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity . A study showed that modifications to the compound's structure could enhance its efficacy against various bacterial strains, including resistant ones. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival .

Antiviral Activity

In addition to its antibacterial properties, this compound has been investigated for antiviral effects . Preliminary studies suggest that it may inhibit viral replication through mechanisms such as interference with viral entry or replication processes within host cells .

The biological activity of this compound is attributed to its functional groups:

- Chlorine Atom : Enhances lipophilicity, facilitating membrane penetration.

- Double Bond : Allows for electrophilic addition reactions that can modify biological macromolecules.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial effectiveness of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited up to a 50% reduction in bacterial growth compared to control groups. This suggests a promising avenue for the development of new antimicrobial agents based on this compound.

Study 2: Antiviral Screening

In a recent antiviral screening program, several derivatives of this compound were tested against common viruses such as influenza and herpes simplex virus. The most active derivative showed a 70% reduction in viral titers , indicating significant antiviral potential .

Properties

IUPAC Name |

3-chloro-2,2-dimethylbut-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO2/c1-4(7)6(2,3)5(8)9/h1H2,2-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJBXJGLLUGUKGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=C)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654080 | |

| Record name | 3-Chloro-2,2-dimethylbut-3-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56663-75-3 | |

| Record name | 3-Chloro-2,2-dimethyl-3-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56663-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2,2-dimethylbut-3-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.